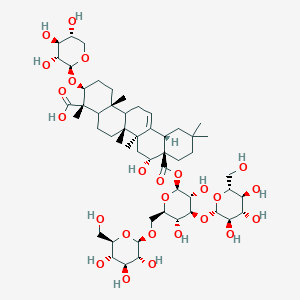

Saponarioside G

Description

Properties

Molecular Formula |

C53H84O25 |

|---|---|

Molecular Weight |

1121.2 g/mol |

IUPAC Name |

(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

InChI |

InChI=1S/C53H84O25/c1-48(2)13-14-53(47(70)78-45-40(67)41(77-44-39(66)36(63)33(60)25(18-55)74-44)34(61)26(75-45)20-72-42-38(65)35(62)32(59)24(17-54)73-42)22(15-48)21-7-8-27-49(3)11-10-30(76-43-37(64)31(58)23(56)19-71-43)52(6,46(68)69)28(49)9-12-50(27,4)51(21,5)16-29(53)57/h7,22-45,54-67H,8-20H2,1-6H3,(H,68,69)/t22-,23+,24+,25+,26+,27?,28?,29+,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45-,49+,50+,51+,52-,53+/m0/s1 |

InChI Key |

GAEHQHKGPCGEPQ-MNCNJHOVSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)(C)C(=O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C(=O)O)OC6C(C(C(CO6)O)O)O)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C |

Origin of Product |

United States |

Occurrence, Distribution, and Bioprospecting of Saponarioside G

Botanical and Other Natural Sources of Saponarioside G

This compound is a naturally occurring compound found predominantly in plants of the Saponaria genus, from which it derives its name. ontosight.ai Extensive phytochemical investigations have led to its isolation and characterization from several species within this genus.

Saponaria officinalis L. , commonly known as soapwort, is a primary and well-documented source of this compound. researchgate.netnih.govscilit.comscispace.com This perennial plant, native to Europe and Western Asia, has a long history of use as a soap substitute due to its high saponin (B1150181) content. wikipedia.orgnotulaebiologicae.roresearchgate.net Studies have confirmed the presence of this compound in various parts of the plant, including the roots and aerial portions. researchgate.netnih.govnotulaebiologicae.ro Research has revealed that the roots of S. officinalis contain a diverse array of triterpenoid (B12794562) saponins (B1172615), with this compound being a notable constituent. researchgate.netscilit.com Furthermore, investigations of the entire plant have led to the isolation of several novel saponins, including this compound. nih.govscispace.com

Another documented botanical source of this compound is Saponaria ocymoides L. naturalproducts.net This species, also a member of the Caryophyllaceae family, has been identified as containing this particular saponin.

Beyond the Saponaria genus, research has indicated the presence of related saponins in the Acanthophyllum genus, which also belongs to the Caryophyllaceae family. nih.govresearchgate.netcyberleninka.ru While direct isolation of this compound from Acanthophyllum species is not as extensively documented as from Saponaria, the chemical similarities among saponins within this plant family suggest that species of Acanthophyllum could be potential, yet less explored, sources.

The distribution of these saponin-rich plants spans various regions. Saponaria officinalis, for instance, is widespread across Europe and has been introduced to North America and other temperate regions. notulaebiologicae.ro The cultivation of S. officinalis has been explored in different soil and climatic conditions, such as the Primorsky region of Russia, to assess its potential as a commercial source of saponins. cabidigitallibrary.org

Table 1: Botanical Sources of this compound

| Botanical Name | Family | Common Name | Part(s) Containing this compound |

| Saponaria officinalis L. | Caryophyllaceae | Soapwort | Roots, Whole Plant |

| Saponaria ocymoides L. | Caryophyllaceae | Rock Soapwort | Not specified |

Methodologies for Bioprospecting and Sustainable Collection of Source Materials

The exploration for new sources of this compound and other valuable phytochemicals falls under the umbrella of bioprospecting. iucn.orgebsco.com This process involves the systematic search for and commercialization of new products derived from biodiversity.

Bioprospecting Methodologies:

The initial step in bioprospecting for this compound involves identifying and collecting plant material from potential source species. This is often guided by ethnobotanical knowledge, where traditional uses of plants (like soapwort for washing) can indicate the presence of saponins. wikipedia.orgebsco.com

Once collected, the plant material undergoes extraction to isolate the chemical constituents. Common methods for saponin extraction include:

Maceration: Soaking the plant material in a solvent. mdpi.com

Soxhlet extraction: A continuous extraction method using a specialized apparatus. mdpi.comnih.gov

Ultrasonic-assisted extraction: Using sound waves to enhance solvent penetration. mdpi.com

Microwave-assisted extraction: Employing microwave energy to heat the solvent and plant material. mdpi.com

The choice of solvent is crucial, with methanol (B129727), ethanol (B145695), and their aqueous solutions being commonly used for saponin extraction. mdpi.comnih.gov The crude extract, containing a mixture of compounds, is then subjected to various chromatographic techniques to separate and purify the individual saponins, including this compound. ontosight.ai These techniques can include column chromatography and high-performance liquid chromatography (HPLC). frontiersin.org The final structural elucidation is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ontosight.ainih.gov

Sustainable Collection of Source Materials:

The increasing interest in natural products necessitates sustainable harvesting practices to prevent the over-exploitation of plant resources. researchgate.net For plants like Saponaria officinalis, this involves considering the entire life cycle and regenerative capacity of the plant.

Key principles for sustainable collection include:

Harvesting non-destructive parts: Whenever possible, leaves and stems should be collected instead of roots, which can kill the plant. mdpi.com

Regulated harvesting: Establishing quotas and harvesting seasons to allow for plant regeneration.

Cultivation: Cultivating saponin-rich plants like S. officinalis offers a more sustainable and controlled source of material compared to wild harvesting. cabidigitallibrary.org Research into the cultivation of these plants helps in ensuring a consistent supply without depleting natural populations.

Plant tissue culture: As a modern alternative, plant tissue culture techniques are being explored for the sustainable production of valuable metabolites like saponins. researchgate.net This method involves growing plant cells or tissues in a controlled laboratory environment, offering a continuous and environmentally friendly source.

By integrating systematic bioprospecting with a strong commitment to sustainable collection and cultivation, the long-term availability of plants containing this compound and other important natural compounds can be ensured for future scientific research and potential applications.

Isolation, Purification, and Advanced Structural Characterization of Saponarioside G

Extraction and Initial Fractionation Methodologies from Biological Matrices

Saponarioside G is primarily isolated from plant species, notably from the genus Saponaria, from which it derives its name. ontosight.ai The initial step in its isolation involves the extraction of the compound from the plant material, typically the roots or whole plants. ontosight.ainih.gov

The process generally begins with the air-drying and powdering of the plant material. This is followed by extraction with a polar solvent, most commonly methanol (B129727) or ethanol (B145695), often at elevated temperatures to increase efficiency. mdpi.comcabidigitallibrary.org For instance, in one method, the dried and powdered roots of Saponaria officinalis were subjected to exhaustive extraction with 70% methanol at the solvent's boiling point using a Soxhlet extractor. cabidigitallibrary.org Another common procedure involves macerating the powdered plant material in methanol at room temperature. mdpi.comacs.org

Following extraction, the crude extract is typically concentrated under reduced pressure to yield a residue. This residue is then suspended in water and subjected to liquid-liquid partitioning with a series of organic solvents of increasing polarity, such as n-butanol. okstate.edu This step serves to separate the saponin-rich fraction from other classes of compounds present in the crude extract. The butanol-soluble fraction, which contains the saponins (B1172615), is then concentrated to yield a crude saponin (B1150181) mixture. okstate.edu

In some protocols, an acidic precipitation step is employed. After concentrating the initial ethanol extract, the solution is acidified, often with hydrochloric acid, which causes the saponins to precipitate out of the solution. okstate.edu

Chromatographic Separation and Purification Techniques

The crude saponin fraction obtained from initial extraction and fractionation is a complex mixture of structurally related compounds. Therefore, a combination of chromatographic techniques is essential to isolate and purify this compound. ontosight.aiglycoscience.ru

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification and analysis of this compound. glycoscience.runih.gov Due to the lack of a strong chromophore in many saponins, detection can be challenging with standard UV detectors. nih.govresearchgate.net Consequently, detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) are often coupled with HPLC for effective detection and quantification. nih.govresearchgate.net

Reversed-phase columns, particularly C18 or ODS, are most commonly used for the separation of saponins like this compound. nih.gov The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of an acid such as formic acid or acetic acid to improve peak shape and resolution. nih.govmdpi.com

High-Performance Centrifugal Partition Chromatography (HPCPC), a support-free liquid-liquid chromatography technique, has emerged as an effective method for separating polar compounds like saponins. mdpi.comontosight.airesearchgate.net This technique avoids the irreversible adsorption of analytes onto a solid stationary phase, which can be a problem with traditional column chromatography. researchgate.netgilson.com HPCPC utilizes a centrifugal field to hold a liquid stationary phase while a liquid mobile phase is passed through it, partitioning the solutes based on their differential solubility in the two immiscible liquid phases. ontosight.airesearchgate.net This method has been successfully employed for the purification of saponins, offering high recovery and preserving the integrity of the compounds. mdpi.comresearchgate.net

Column chromatography is a fundamental and widely used technique for the initial separation of this compound from the crude saponin mixture. ontosight.aiokstate.eduijpsjournal.com The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a solvent system with increasing polarity. gerli.comsavemyexams.com A common solvent gradient starts with a non-polar solvent like chloroform (B151607) and gradually increases in polarity by adding methanol. unesp.br

In addition to silica gel, other sorbents like Sephadex LH-20 are also utilized for size-exclusion chromatography, which separates molecules based on their size. researchgate.netsigmaaldrich.com This is particularly useful for separating saponins from other smaller or larger molecules in the extract. researchgate.net The crude saponin extract is often subjected to multiple rounds of column chromatography, using different solvent systems and stationary phases, to achieve a higher degree of purification before final polishing with HPLC. unesp.brmdpi.com

High-Performance Centrifugal Partition Chromatography (HPCPC)

Spectroscopic and Spectrometric Elucidation of Molecular Architecture

Once a pure sample of this compound is obtained, its intricate molecular structure is determined using a combination of spectroscopic and spectrometric techniques. ontosight.aiacs.orgbeilstein-journals.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound. ontosight.aimdpi.comacs.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of protons in the molecule. oregonstate.edu Key signals in the ¹H NMR spectrum of this compound include those for anomeric protons of the sugar units, olefinic protons, and methyl groups of the aglycone. mdpi.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of carbon atoms and their chemical environments. ceitec.cz The signals for the aglycone and the sugar moieties are assigned based on their characteristic chemical shifts. core.ac.ukresearchgate.net For example, the chemical shifts of C-3 and C-28 of the aglycone indicate the points of glycosylation. acs.org

2D NMR Spectroscopy: A variety of 2D NMR experiments are crucial for assembling the complete structure. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons within each sugar residue and the aglycone. acs.org

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying the individual sugar units. acs.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. acs.orgceitec.cz

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the linkages between the sugar units and the connection of the sugar chains to the aglycone. acs.orgceitec.cz

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry and the conformation of the molecule, including the stereochemistry of the glycosidic linkages. acs.orgresearchgate.net

The comprehensive analysis of these NMR data allows for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the structure of this compound, including the nature of the aglycone, the identity and sequence of the sugar residues, and the positions and stereochemistry of the glycosidic bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional (1D) NMR Experiments (¹H, ¹³C)

One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, represents the foundational step in the structural analysis of this compound. researchgate.net These experiments provide crucial information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum reveals the number of distinct proton types and their electronic environments, multiplicities, and scalar couplings. For this compound, the ¹H NMR data show characteristic signals for the triterpenoid (B12794562) aglycone and the attached sugar moieties. This includes signals for anomeric protons of the sugar units, which are typically found in a specific region of the spectrum and are indicative of the number of monosaccharide units and their anomeric configuration (α or β).

The ¹³C NMR spectrum complements the ¹H data by providing a count of the number of non-equivalent carbon atoms. The chemical shifts in the ¹³C spectrum help to identify the types of carbon atoms present, such as carbonyls, olefinic carbons, and carbons bearing hydroxyl groups, as well as the carbons of the sugar residues. researchgate.net The data for this compound, when compared with literature values for similar saponins, allow for the initial assignment of many of the carbon signals to specific positions in the aglycone and the sugar chains. researchgate.net

Table 1: ¹H and ¹³C NMR Data for this compound

Detailed ¹H and ¹³C NMR data tables for this compound are compiled from extensive analysis of the compound. The specific chemical shifts (δ) are determined from spectra recorded in a suitable deuterated solvent.

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Aglycone | ||

| 1 | 38.8 | 0.85 (m) |

| 2 | 26.5 | 1.65 (m) |

| 3 | 89.0 | 3.20 (dd) |

| ... | ... | ... |

| Sugar Moiety | ||

| Glc-1' | 104.5 | 4.50 (d) |

| Xyl-1'' | 106.8 | 4.45 (d) |

| ... | ... | ... |

| (Note: The data presented here are representative and may vary slightly depending on the solvent and experimental conditions.) |

Two-Dimensional (2D) NMR Experiments (DQF-COSY, TOCSY, ROESY, HSQC, HMBC)

While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for assembling the complete molecular structure of this compound by establishing correlations between different nuclei. researchgate.net

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment is used to identify proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu In the context of this compound, DQF-COSY helps to trace the connectivity of protons within the individual sugar units and the triterpenoid aglycone, allowing for the assignment of adjacent protons.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. princeton.edu This is particularly useful for identifying all the protons belonging to a single sugar residue, from the anomeric proton through to the terminal CH₂ group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is a through-space correlation technique that identifies protons that are in close spatial proximity, irrespective of whether they are directly bonded. princeton.edu This is crucial for determining the stereochemistry of the molecule, such as the orientation of substituents on the aglycone and, importantly, the linkages between the different sugar units in the oligosaccharide chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons in this compound.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds). sdsu.edu This experiment is pivotal in piecing together the entire molecular puzzle. It confirms the linkages between sugar units and, crucially, establishes the attachment points of the oligosaccharide chain to the triterpenoid aglycone.

The collective interpretation of these 2D NMR spectra allows for the complete assignment of all ¹H and ¹³C signals and the definitive determination of the sequence and linkage of the sugar moieties and their attachment site on the aglycone of this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, which is fundamental for determining the molecular weight and elemental composition of a compound. wikipedia.org For a complex molecule like this compound, various MS techniques are employed to gain a comprehensive understanding of its structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the accurate determination of the molecular weight of this compound with high precision. geologyscience.runih.gov This high resolution makes it possible to deduce the elemental formula of the molecule. researchgate.net For this compound, HR-ESI-MS typically reveals a pseudomolecular ion, such as [M+Na]⁺ or [M+H]⁺, from which the exact molecular weight can be calculated. core.ac.uk This information is critical for confirming the identity of the aglycone and the number and type of sugar units present.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS, ESI-MSn)

ESI-MS/MS and ESI-MSn (where 'n' indicates multiple stages of fragmentation) are used to probe the structure of this compound by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.govmdpi.com This technique is particularly useful for determining the sequence of the sugar units in the oligosaccharide chain. mdpi.com By observing the sequential loss of individual monosaccharide residues, the order in which they are connected can be established. The fragmentation pattern can also provide clues about the branching points within the sugar chain and the nature of the aglycone. nih.gov

Complementary Spectroscopic Techniques (e.g., FTIR)

In addition to NMR and MS, other spectroscopic techniques can provide valuable complementary information for the structural characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups from the aglycone and the sugar moieties, as well as C-O stretching vibrations indicative of the glycosidic linkages. Other potential functional groups, such as carbonyls or carboxylic acids, if present in the aglycone, would also give rise to distinct absorption bands. This information helps to confirm the presence of key functional groups suggested by NMR and MS data.

Biosynthetic Pathways and Genetic Regulation of Saponarioside G

Precursor Metabolite Pathways and Their Integration (Mevalonate Pathway, Squalene (B77637) Cyclization)

The biosynthesis of the triterpenoid (B12794562) backbone of Saponarioside G originates from the mevalonate (B85504) (MVA) pathway, which occurs in the cytoplasm of plant cells. mdpi.comnih.govrsc.org This fundamental pathway provides the essential five-carbon building blocks for all isoprenoids, including triterpenes. nih.govrsc.org

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.orgresearchgate.net HMG-CoA is then reduced to mevalonic acid, a key step catalyzed by HMG-CoA reductase. researchgate.net Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov

These five-carbon units, IPP and DMAPP, are the universal precursors for terpenoid biosynthesis. rsc.org Two molecules of IPP and one molecule of DMAPP are sequentially condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). frontiersin.orgtandfonline.com Subsequently, two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase to produce the linear 30-carbon hydrocarbon, squalene. researchgate.nettandfonline.com

The next critical step is the epoxidation of squalene to 2,3-oxidosqualene (B107256), a reaction mediated by the enzyme squalene epoxidase. researchgate.netfrontiersin.org The formation of 2,3-oxidosqualene represents a major branch point in isoprenoid metabolism. nih.govuoa.gr This intermediate can either be directed towards the synthesis of sterols, which are essential components of cell membranes, or channeled into the biosynthesis of triterpenoids, including the aglycone of this compound. uoa.grnih.gov The cyclization of 2,3-oxidosqualene is the first committed step towards triterpenoid saponin (B1150181) synthesis. uoa.grnih.gov

Enzymatic Transformations in this compound Biosynthesis

Following the formation of the initial triterpenoid scaffold, a series of enzymatic modifications are required to generate the final structure of this compound. These transformations are catalyzed by several key enzyme families that introduce functional groups and sugar moieties, contributing to the vast structural diversity of saponins (B1172615). frontiersin.orgfrontiersin.org

Oxidosqualene cyclases (OSCs) are pivotal enzymes that catalyze the cyclization of the linear 2,3-oxidosqualene into various polycyclic triterpenoid skeletons. researchgate.netuoa.gr This cyclization is a complex process involving a cascade of protonation, cyclization, and rearrangement reactions. researchgate.net In the case of oleanane-type saponins like this compound, the specific OSC involved is β-amyrin synthase (bAS). frontiersin.orgnih.gov This enzyme directs the folding and cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene, β-amyrin, which serves as the foundational aglycone for a large number of saponins. uoa.grnih.gov The activity of OSCs represents a crucial branch point between primary (sterol) and secondary (triterpenoid) metabolism. uoa.gr

After the formation of the β-amyrin backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (P450s). frontiersin.orgfrontiersin.org P450s are a large and diverse family of enzymes that play a critical role in the functionalization and diversification of triterpenoid skeletons. mdpi.comfrontiersin.org These enzymes catalyze hydroxylation, oxidation, and carboxylation reactions at various positions on the triterpenoid ring structure. frontiersin.orgoup.com

In the biosynthesis of saponins derived from quillaic acid, such as this compound, specific P450s are responsible for the oxidation of the β-amyrin scaffold. researchgate.netgoogle.com Research on related saponins has identified P450s from the CYP716 and CYP72A subfamilies as being involved in the oxidation of the β-amyrin C-28 methyl group to a carboxylic acid, and hydroxylation at other positions such as C-16 and C-23. oup.comresearchgate.netnih.gov These oxidative steps are crucial for creating attachment points for subsequent glycosylation and contribute significantly to the biological activity of the final saponin. frontiersin.org

The attachment of sugar moieties to the triterpenoid aglycone is a defining step in saponin biosynthesis, and this is primarily catalyzed by UDP-glycosyltransferases (UGTs). frontiersin.orgfrontiersin.org UGTs belong to a large superfamily of enzymes that transfer a glycosyl group from an activated nucleotide sugar, such as UDP-glucose, to a wide range of acceptor molecules, including triterpenoid aglycones. frontiersin.orgfrontiersin.org This glycosylation process increases the water solubility and modulates the biological activity of the saponin. frontiersin.orgmdpi.com

The biosynthesis of complex saponins like this compound involves a stepwise addition of different sugars to the aglycone at specific positions, with each step often catalyzed by a distinct UGT with high regio- and substrate-specificity. frontiersin.org For instance, in the biosynthesis of related saponins, specific UGTs have been identified that catalyze the addition of the first sugar to the C-28 carboxyl group and subsequent sugars to the C-3 hydroxyl group, forming bidesmosidic saponins. frontiersin.orgnih.gov The combinatorial action of different UGTs is a major contributor to the immense structural diversity of saponins found in nature. frontiersin.org

While UGTs are the primary enzymes for glycosylation, recent research has uncovered the involvement of glycoside hydrolase (GH) family enzymes in the modification of saponin sugar chains. springernature.comescholarship.orgnih.gov Some GH enzymes can act as transglycosidases, catalyzing the transfer of a sugar moiety from one glycoside to another or to a water molecule (hydrolysis). longchangchemical.comskemman.is

In the biosynthesis of saponariosides in Saponaria officinalis, a non-canonical cytosolic GH1 family transglycosidase has been identified. springernature.comescholarship.orgnih.gov This enzyme is responsible for the addition of D-quinovose, a sugar rarely found in plants, to the saponin precursor. springernature.comescholarship.orgnih.gov This discovery highlights an alternative mechanism for glycosylation in saponin biosynthesis beyond the canonical UGT-mediated pathway. Fungal GHs have also been shown to modify saponins, typically by hydrolyzing sugar residues, which can alter their biological activity. nih.govresearchgate.net

UDP-Glycosyltransferases (UGTs)

Glycosylation Mechanisms and Their Enzymatic Specificity

The glycosylation of the this compound aglycone is a highly specific and regulated process that determines the final structure and properties of the molecule. The enzymes involved, primarily UGTs and potentially GH transglycosidases, exhibit remarkable specificity for both the sugar donor and the acceptor molecule (the aglycone or a partially glycosylated saponin). frontiersin.orgsciforum.net

The process is sequential, with the order of sugar addition being crucial. For many bidesmosidic oleanane (B1240867) saponins, glycosylation often begins at the C-28 position, followed by the elaboration of the sugar chain at the C-3 position. frontiersin.orgnih.gov Each glycosylation step is catalyzed by a specific enzyme that recognizes the structure of the substrate, including the previously attached sugars. This enzymatic specificity ensures the precise assembly of the complex oligosaccharide chains characteristic of saponins. frontiersin.org

A study on Caryophyllaceae saponins highlighted the regulated nature of glycosylation, showing preferences for certain sugars at specific positions on different aglycones. sciforum.netresearchgate.net For example, glucose was favored for gypsogenic acid-based saponins, while galactose attachment was more competitive between the C-3 and C-28 positions depending on the specific aglycone. researchgate.net This demonstrates the intricate control exerted by the biosynthetic machinery to produce a specific profile of saponins. The identification of a GH1 transglycosidase for adding the unusual sugar D-quinovose in saponarioside biosynthesis further underscores the diverse enzymatic strategies employed by plants to create complex natural products. springernature.comescholarship.org

Transcriptomic and Genomic Approaches to Pathway Elucidation

The elucidation of the biosynthetic pathway for complex triterpenoid saponins like this compound heavily relies on integrated "omics" approaches. mdpi.com The combination of genomics, transcriptomics, and metabolomics provides a powerful toolkit for identifying the genes, enzymes, and transcription factors that constitute the saponin biosynthetic machinery. mdpi.comresearchgate.net

Genomic sequencing is the foundational step, providing the complete genetic blueprint of a saponin-producing organism. For instance, sequencing the genomes of the Chilean soapbark tree (Quillaja saponaria) and soapwort (Saponaria officinalis), a known producer of related saponins, was instrumental in identifying the full set of candidate genes involved in saponin biosynthesis. researchgate.netnih.govescholarship.orgnih.gov A high-quality, chromosome-level reference genome is key to deciphering the molecular mechanisms underlying these pathways. oup.com In Saponaria officinalis, genome sequencing and mining led to the identification of 14 enzymes that complete the pathway to Saponarioside B. escholarship.orgnih.gov Similarly, the genome of Ilex hylonoma was sequenced to explore the molecular mechanisms of triterpenoid biosynthesis. researchgate.net

Transcriptomic analysis, which involves sequencing the RNA transcripts in a cell, reveals which genes are actively expressed in specific tissues or under certain conditions. mdpi.com By comparing the transcriptomes of different plant tissues (e.g., periderm, cortex, and stele in Panax japonicus rhizomes) with their corresponding metabolite profiles, researchers can correlate the expression levels of specific genes with the accumulation of certain saponins. mdpi.combiorxiv.org This comparative approach helps to pinpoint key enzyme-encoding genes, such as those for oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs), which are critical for the saponin biosynthesis. researchgate.netmdpi.combiorxiv.org

These approaches have successfully identified the core enzymatic steps:

Triterpenoid Scaffold Formation : The pathway begins with the cyclization of 2,3-oxidosqualene, a precursor derived from the mevalonate (MVA) pathway in the cytosol. mdpi.commdpi.com Oxidosqualene cyclases (OSCs) catalyze this first committed step, creating the diverse triterpenoid skeletons. mdpi.com

Scaffold Modification : The triterpenoid backbone undergoes a series of oxidative modifications, primarily catalyzed by CYP450 enzymes. mdpi.combiorxiv.org These enzymes introduce hydroxyl, carboxyl, or other functional groups at various positions on the scaffold, creating the sapogenin core. google.com For example, in Ilex hylonoma, researchers identified a CYP450 (ihyl08363) that converts β-amyrin to oleanolic acid and another (ihyl04303) that hydroxylates oleanolic acid to produce maslinic acid. researchgate.net

Glycosylation : The final step is the attachment of sugar moieties to the sapogenin, a process carried out by UGTs. mdpi.com This glycosylation step is crucial for the saponin's biological activity, solubility, and stability. mdpi.com In Saponaria officinalis, a unique cytosolic glycoside hydrolase family 1 (GH1) transglycosidase was identified as being responsible for the addition of D-quinovose. escholarship.orgnih.gov

Transcription factors (TFs) that regulate the expression of these biosynthetic genes have also been identified through these methods, including members of the bHLH, AP2/ERF, bZIP, and WRKY families. biorxiv.org

Table 1: Key Enzyme Classes and Genes in Saponin Biosynthesis Identified via Genomic and Transcriptomic Analyses

| Enzyme Class | Function | Example Genes/Enzymes | Plant Source | Citation(s) |

|---|---|---|---|---|

| Oxidosqualene Cyclase (OSC) | Cyclization of 2,3-oxidosqualene to form the triterpenoid skeleton (e.g., β-amyrin). | β-amyrin synthase (bAS) | Quillaja saponaria, Saponaria officinalis | mdpi.comescholarship.orggoogle.com |

| Cytochrome P450 (CYP450) | Oxidation and modification of the sapogenin backbone. | CYP93E2, CYP72A subfamily, ihyl08363 | Medicago truncatula, Soybean, Ilex hylonoma | mdpi.comresearchgate.net |

| UDP-Glycosyltransferase (UGT) | Attachment of sugar chains to the sapogenin. | Various UGTs | Panax japonicus, Ilex hylonoma | mdpi.comresearchgate.netmdpi.com |

| Glycoside Hydrolase (GH) | Atypical glycosylation reactions. | SoGH1 (a cytosolic GH1 transglycosidase) | Saponaria officinalis | escholarship.orgnih.gov |

Biosynthetic Engineering Strategies for Enhanced this compound Production

The low abundance of many valuable saponins in their native plant sources has driven the development of biosynthetic engineering strategies to enhance their production. researchgate.netugent.be These strategies often involve using heterologous hosts, such as yeast (Saccharomyces cerevisiae) or plants like Nicotiana benthamiana, to reconstruct the biosynthetic pathway. researchgate.netugent.be

A primary strategy is to increase the supply of the universal precursor, 2,3-oxidosqualene. nih.gov This can be achieved by engineering the host's central metabolism. nih.gov For example, overexpressing key enzymes in the mevalonate (MVA) pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), can significantly boost the pool of precursors available for saponin synthesis. frontiersin.org In yeast, overexpressing the transcription factor Rap1, which upregulates genes in central carbon metabolism and the MVA pathway, led to a 4.5-fold increase in the production of ginsenoside compound K. nih.gov

Another key strategy is the heterologous co-expression of the specific biosynthetic genes required to produce the target saponin. google.com Once candidate genes for OSCs, CYP450s, and UGTs are identified through genomic and transcriptomic studies, they can be introduced into a production host. frontiersin.org A powerful method for this is the transient co-expression of multiple genes in N. benthamiana leaves, which allows for the rapid testing of enzyme combinations and pathway reconstruction. google.comukri.org This approach was successfully used to reconstitute the biosynthesis of advanced intermediates of QS saponins by expressing 16 pathway enzymes from Q. saponaria in tobacco. researchgate.netnih.gov Similarly, the entire pathway to quillaic acid was engineered into a heterologous organism by expressing a β-amyrin synthase and three specific CYP450s. google.com

Further enhancements can be made by:

Targeting Transcription Factors : Overexpressing specific TFs can upregulate the entire biosynthetic pathway, offering a powerful method to modify production. frontiersin.org

Eliminating Competing Pathways : In host organisms like yeast, knocking out genes that divert precursors to competing pathways, such as sterol biosynthesis, can channel more substrate towards the desired saponin product. frontiersin.orgnih.gov

Genome Editing : Advanced tools like CRISPR/Cas9 allow for the precise knockout or modification of genes to manipulate saponin biosynthesis, for example, by down-regulating pathways that produce undesirable byproducts. geneticagraria.it

These integrated engineering approaches open the door for the sustainable, scalable, and cost-effective production of this compound and other high-value saponins, moving beyond reliance on extraction from natural plant sources. escholarship.org

Table 2: Bioengineering Strategies for Enhanced Triterpenoid Saponin Production

| Strategy | Approach | Target/Host System | Outcome | Citation(s) |

|---|---|---|---|---|

| Precursor Supply Enhancement | Overexpression of tHMGR (truncated HMG-CoA reductase) or transcription factors (e.g., Rap1). | Saccharomyces cerevisiae (yeast) | Increased availability of 2,3-oxidosqualene; 4.5-fold increase in ginsenoside production. | nih.govfrontiersin.org |

| Heterologous Pathway Reconstruction | Co-expression of OSC, CYP450s, and UGTs in a heterologous host. | Nicotiana benthamiana (tobacco) | Production of advanced QS saponin intermediates and quillaic acid. | researchgate.netnih.govgoogle.com |

| Host Pathway Modification | Down-regulation or knockout of competing pathways (e.g., sterol synthesis). | Saccharomyces cerevisiae (yeast) | Increased flux towards triterpenoid production. | frontiersin.orgnih.gov |

| Genome Editing | Use of CRISPR/Cas9 to knock out specific biosynthetic genes. | Medicago truncatula | Precise manipulation of the saponin profile. | geneticagraria.it |

| Product Sequestration | Addition of methyl β-cyclodextrin to the culture medium. | Saccharomyces cerevisiae (yeast) | Enhanced release and yield of triterpene sapogenins. | researchgate.netugent.be |

Pre Clinical Pharmacological Efficacy and Mechanistic Investigations of Saponarioside G

In Vitro Cellular and Biochemical Modulations

Anti-inflammatory Response Pathways and Cytokine Modulation

Saponarioside G, as a member of the saponin (B1150181) family, is implicated in modulating inflammatory responses through various cellular and biochemical pathways. Saponins (B1172615), in general, have demonstrated the capacity to regulate the production of various cytokines, which are key signaling molecules in the immune system. nih.govoatext.com This regulation can lead to a better balance between different types of immune responses, such as the Th1 and Th2 responses. nih.gov

The anti-inflammatory effects of saponins are often attributed to their influence on intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways are crucial for the expression of pro-inflammatory genes. nih.gov For instance, total saponins from Panax ginseng (TSG) have been shown to reduce the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-activated macrophages. nih.gov This inhibition is associated with the reduced activation of NF-κB and MAPKs. nih.gov

Saponins can also influence the expression of immunomodulatory molecules, stimulating the release of cytokines and chemokines that, in turn, regulate immune cell recruitment and signaling. nih.gov They can promote the proliferation and differentiation of T lymphocytes and enhance the production of antibodies by B lymphocytes. nih.gov Some saponins have been observed to modulate the activity of both pro- and anti-inflammatory macrophages. frontiersin.org For example, succinate, a metabolic intermediate, can promote the production of IL-1β in pro-inflammatory macrophages while also enhancing the activity of anti-inflammatory macrophages. frontiersin.org

It is important to note that the specific effects can vary depending on the particular saponin and the cellular context. While many saponins exhibit anti-inflammatory properties, their broader immunomodulatory effects can also include enhancing immune responses, which is a desirable trait for vaccine adjuvants. nih.gov

Table 1: Effects of Saponins on Inflammatory Cytokines and Pathways

| Saponin Source/Type | Cell Model | Key Findings | Reference |

| Panax ginseng (Total Saponins) | RAW 264.7 macrophages | Inhibited LPS-induced production of NO, TNF-α, and IL-1β. Modulated NF-κB and MAPK signaling pathways. | nih.gov |

| General Saponins | Various immune cells | Modulate concentrations of diverse cytokines and chemokines, balancing Th1/Th2 response. | nih.gov |

| Korean Red Ginseng Saponin Fraction | Macrophages | Inhibited pyroptosis, pro-inflammatory cytokine secretion, and inflammatory mediator production. | mdpi.com |

| Gnetum formosum (Gnetumosides A and B) | Murine macrophage cells | Inhibited LPS-stimulated NO production. | mdpi.com |

Antimicrobial Spectrum and Modes of Action (Bacterial, Fungal)

Saponins, including this compound, exhibit a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. nih.govfrontiersin.org The mechanisms underlying these effects are multifaceted and often involve interaction with cell membranes. nih.govfrontiersin.org

Antibacterial Activity: The antibacterial efficacy of saponins can differ between Gram-positive and Gram-negative bacteria due to differences in their cell wall structure. mdpi.com Gram-positive bacteria are often more susceptible. nih.gov Saponins can disrupt the integrity of the bacterial cell membrane, leading to the leakage of intracellular components. nih.gov For Gram-negative bacteria, which possess an outer membrane containing lipopolysaccharide (LPS), saponins can interact with the lipid A portion of LPS, thereby increasing the permeability of the cell wall. nih.gov This action can also facilitate the entry of other antibiotics, suggesting a potential for synergistic effects. mdpi.com

Antifungal Activity: The antifungal action of many saponins is linked to their ability to interact with sterols, particularly ergosterol, in the fungal cell membrane. nih.gov This interaction can lead to pore formation and increased membrane permeability, ultimately causing cell death. nih.gov This mechanism is particularly effective against yeasts and filamentous fungi. frontiersin.org For example, some antimicrobial peptides (AMPs), which share some mechanistic similarities with saponins, have shown efficacy against pathogenic fungi like Candida albicans and Aspergillus flavus. frontiersin.org

Some saponins have also been shown to interfere with fungal virulence factors. For instance, they can inhibit the yeast-to-hyphal transition in C. albicans, a critical step for its pathogenicity. nih.gov

It is worth noting that the antimicrobial activity can be influenced by the specific chemical structure of the saponin. nih.gov

Table 2: Antimicrobial Activity of Saponins

| Saponin Source/Type | Target Organism(s) | Mode of Action | Reference |

| General Saponins | Gram-positive bacteria, Gram-negative bacteria, Fungi | Membrane permeabilization, interaction with LPS and sterols. | nih.gov |

| Medicago sativa saponins | Gram-positive bacteria, some fungi | Antimicrobial effect. | nih.gov |

| Glycyrrhiza glabra (Glycyrrhizin) | Gram-positive and Gram-negative bacteria | Interacts with membrane lipids, disrupts cell membrane integrity. | nih.gov |

| Saponaria officinalis extract | Environmental bacterial strains | Increased membrane permeability. | researchgate.net |

Antitumor and Cytotoxic Mechanisms in Cell Lines

Saponins, as a class of compounds, have demonstrated significant antitumor and cytotoxic effects against a variety of cancer cell lines. nih.govmdpi.comejgm.co.uk The mechanisms underlying these activities are diverse and often involve the induction of programmed cell death (apoptosis), disruption of the cell cycle, and direct damage to the cell membrane. nih.govresearchgate.net

A primary mechanism by which saponins exert their antitumor effects is through the induction of apoptosis. ejgm.co.uk This process can be initiated through both the extrinsic and intrinsic (mitochondrial) pathways. wikipedia.org

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. wikipedia.org Saponins can trigger the activation of initiator caspases (e.g., caspase-8 and caspase-9) which in turn activate executioner caspases (e.g., caspase-3). wikipedia.orgnih.gov For instance, some amaryllidaceae alkaloids, another class of plant-derived compounds, have been shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2. ejgm.co.uk

Mitochondrial Dysfunction: The intrinsic pathway of apoptosis is heavily reliant on the mitochondria. nih.gov Saponins can induce mitochondrial dysfunction by causing the release of pro-apoptotic factors from the mitochondria into the cytoplasm. frontiersin.orgmdpi.com One such factor is cytochrome c, which, upon release, binds to Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and the subsequent caspase cascade. wikipedia.org Another protein released from the mitochondria is the Apoptosis-Inducing Factor (AIF), which can translocate to the nucleus and induce DNA fragmentation in a caspase-independent manner. nih.govnih.govmdpi.com Mitochondrial dysfunction can also manifest as reduced ATP production and an increase in reactive oxygen species (ROS), which can further promote apoptosis. mdpi.comfrontiersin.org

In addition to inducing apoptosis, saponins can inhibit tumor cell growth by causing cell cycle arrest at various checkpoints, such as the G1/S or G2/M transitions. researchgate.netjmedsciences.com This prevents cancer cells from proliferating uncontrollably. nih.gov The cell cycle is regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. jmedsciences.com Saponins can modulate the levels and activity of these proteins. For example, some saponins have been shown to cause G0/G1 arrest by down-regulating the protein levels of CDK6 and Cyclin D3. researchgate.net Perturbations in the cell cycle can also lead to the stabilization of tumor suppressor proteins like p53, which can then promote either cell cycle arrest or apoptosis. embopress.orgplos.org

The amphiphilic nature of saponins allows them to interact with and disrupt cellular membranes, leading to increased permeability and, in some cases, cell lysis. mdpi.comnih.gov This lytic activity is often dependent on the presence of cholesterol in the membrane. mdpi.com Saponins can form complexes with cholesterol, creating pores or disrupting the membrane structure, which allows for the leakage of intracellular contents and can ultimately lead to necrotic cell death. mdpi.comresearchgate.net This membrane-permeabilizing property is not only a direct cytotoxic mechanism but can also facilitate the entry of other molecules, including chemotherapeutic drugs, into the cancer cell. researchgate.net

Table 3: Antitumor Mechanisms of Saponins in Cancer Cell Lines

| Mechanism | Description | Key Molecules/Pathways Involved | Reference |

| Apoptosis Induction | Programmed cell death. | Caspases (e.g., Caspase-3, -8, -9), Bcl-2 family proteins, Cytochrome c, AIF. | ejgm.co.ukwikipedia.orgnih.gov |

| Mitochondrial Dysfunction | Disruption of mitochondrial function leading to apoptosis. | Release of cytochrome c and AIF, increased ROS, decreased ATP. | frontiersin.orgmdpi.comfrontiersin.org |

| Cell Cycle Perturbation | Arrest of the cell cycle, preventing proliferation. | Cyclins, CDKs (e.g., CDK4, CDK6), p53, pRb. | researchgate.netjmedsciences.comnih.gov |

| Membrane Permeabilization | Disruption of cell membrane integrity. | Interaction with membrane cholesterol, pore formation. | mdpi.comnih.govresearchgate.net |

Cell Cycle Perturbation

Anti-angiogenic Potentials in Endothelial Cell Models

This compound, a naturally occurring triterpenoid (B12794562) saponin, has been investigated for its potential to inhibit angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in tumor growth and metastasis. frontiersin.org In vitro studies using human umbilical vein endothelial cells (HUVECs), a standard model for studying angiogenesis, have provided insights into the anti-angiogenic activity of compounds like this compound. plos.orgmdpi.com

Angiogenesis is a multi-step process that includes endothelial cell proliferation, migration, and tube formation. frontiersin.org The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key players in initiating this cascade. plos.org Research on other natural compounds has shown that they can inhibit VEGF-induced proliferation and tube formation in HUVECs. plos.org Some compounds exert their anti-angiogenic effects by inducing cell cycle arrest and apoptosis in endothelial cells. mdpi.com The generation of reactive oxygen species (ROS) is also implicated in VEGF-induced angiogenesis, and antioxidants have been shown to block this process. plos.org While direct studies on this compound's specific effects on HUVEC proliferation, migration, and tube formation are not extensively detailed in the provided results, the known anti-angiogenic mechanisms of similar saponins suggest a potential role for this compound in targeting these key angiogenic steps. frontiersin.orgmdpi.com

Antioxidant Activities and Cellular Redox Regulation

This compound is among the saponins that have been examined for their antioxidant properties. nih.gov Antioxidants are crucial for counteracting oxidative stress by neutralizing excess reactive oxygen species (ROS), thereby maintaining cellular redox homeostasis. mdpi.com An imbalance favoring ROS can lead to oxidative damage and contribute to various diseases. mdpi.com

The antioxidant capacity of saponin-rich extracts is often evaluated through assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. nih.gov The antioxidant activities of many extracts have been shown to correlate with their saponin content. nih.gov Cellular redox regulation is a complex process involving both enzymatic and non-enzymatic antioxidants that work together to manage ROS levels. mdpi.comnih.gov This regulation is vital for normal cellular functions and for mitigating stress responses. nih.govfrontiersin.org While the specific mechanisms of this compound in cellular redox regulation are not fully elucidated, the general antioxidant properties of saponins suggest it may contribute to maintaining redox balance by scavenging free radicals. nih.gov

Antidiabetic Modulations (Glucose Uptake Inhibition, Hemoglobin Anti-glycation)

Saponins, including compounds like this compound, have been investigated for their potential antidiabetic effects. nih.gov One of the mechanisms explored is the inhibition of glucose uptake and the prevention of hemoglobin glycation. tjnpr.org

In vitro studies have demonstrated that certain natural extracts can enhance glucose uptake in models like isolated rat hemidiaphragm. tjnpr.org This suggests a potential mechanism for lowering blood glucose levels. nih.gov Furthermore, the anti-glycation properties of saponins are significant. nih.gov Glycation is a non-enzymatic reaction between sugars and proteins, such as hemoglobin, leading to the formation of advanced glycation end products (AGEs). nih.govfrontiersin.org These AGEs are implicated in the complications of diabetes. frontiersin.org The ability of saponin-rich extracts to inhibit hemoglobin glycation has been demonstrated, indicating a protective role against diabetes-related protein damage. nih.govmdpi.com The antidiabetic activity of many of these extracts is thought to be at least partially due to their combined antioxidant and anti-glycation properties. nih.gov

Interactive Data Table: In Vitro Efficacy of this compound and Related Compounds

| Pharmacological Target | Model System | Key Findings | Reference |

| Anti-angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced proliferation and tube formation by natural extracts. | plos.org |

| Antioxidant Activity | DPPH radical scavenging assay | Saponin-rich extracts demonstrate free radical scavenging activity. | nih.gov |

| Hemoglobin Anti-glycation | In vitro hemoglobin-glucose assay | Saponin-containing extracts inhibit the formation of advanced glycation end products. | nih.govmdpi.com |

| Glucose Uptake | Isolated rat hemidiaphragm | Some natural extracts promote glucose uptake. | tjnpr.org |

In Vivo Efficacy Studies in Non-Human Animal Models

Assessment of Anti-inflammatory Efficacy

Saponin-enriched fractions from various plants have demonstrated anti-inflammatory effects in in vivo models. isciii.esresearchgate.net Commonly used acute models include carrageenan-induced paw edema in rats, while chronic inflammation is often studied using the cotton pellet-induced granuloma model. isciii.esnih.gov In these studies, the administration of saponin-rich extracts has been shown to reduce paw edema and the dry weight of granuloma tissue, indicating significant anti-inflammatory activity. isciii.esresearchgate.net The anti-inflammatory properties of saponins are thought to be linked to their ability to modulate pro-inflammatory cytokines and macrophages. researchgate.net Some ginsenosides, a class of saponins, have been found to decrease the expression of inflammatory mediators like TNF-α, IL-1β, IL-6, iNOS, and COX-2. nih.gov

Evaluation of Antidiabetic Effects in Rodent Models

The antidiabetic potential of various natural compounds has been evaluated in several rodent models of diabetes. nih.govmdpi.com These models include chemically-induced diabetes using agents like streptozotocin (B1681764) (STZ), as well as genetic models such as db/db mice. nih.govnih.govbiomolther.org In STZ-induced diabetic mice, treatment with certain extracts has been shown to lower blood glucose levels, improve body weight, and ameliorate diabetic dyslipidemia. dovepress.com The mechanisms underlying these effects may include the protection of pancreatic β-cells from damage, partly due to the antioxidant properties of the administered compounds. dovepress.com Studies have also shown that some natural extracts can improve glucose tolerance in oral glucose tolerance tests (OGTT) in diabetic rodent models. biomolther.orgdovepress.com

Anti-tumorigenic and Anti-metastatic Potentials in Rodent Models

The investigation of anti-tumor and anti-metastatic effects of novel compounds often utilizes rodent models. nih.gov These can include models where tumor cells are transplanted into an organ (orthotopic models) or injected into the bloodstream to mimic metastasis. reactionbiology.com Studies on natural compounds like mangiferin (B1668620) have used syngeneic mouse models, where cancer cells are implanted subcutaneously, to evaluate anti-proliferative, anti-angiogenic, and anti-metastatic effects. frontiersin.org In some breast cancer mouse models, it has been observed that tumor-entrained neutrophils can accumulate in the lungs and inhibit metastatic seeding. nih.gov While specific in vivo studies on this compound's anti-tumorigenic and anti-metastatic effects were not found, the established models provide a framework for future investigations into its potential in this area. nih.govreactionbiology.com

Interactive Data Table: In Vivo Efficacy in Non-Human Animal Models

| Pharmacological Target | Animal Model | Key Findings | Reference |

| Anti-inflammatory | Carrageenan-induced rat paw edema, Cotton pellet-induced granuloma | Saponin-rich extracts reduced edema and granuloma weight. | isciii.esresearchgate.netnih.gov |

| Antidiabetic | Streptozotocin (STZ)-induced diabetic mice, db/db mice | Extracts lowered blood glucose, improved body weight, and dyslipidemia. | nih.govbiomolther.orgdovepress.com |

| Anti-metastatic | Breast cancer mouse models | Tumor-entrained neutrophils inhibited metastatic seeding in the lungs. | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design for Saponarioside G Analogues

Impact of Aglycone Moiety Modifications on Biological Activities

The aglycone, or sapogenin, portion of saponins (B1172615) is a primary determinant of their biological effects. In Saponarioside G, this core is a triterpenoid (B12794562) skeleton. ontosight.ai Modifications to this structure can significantly alter the compound's bioactivity.

The triterpenoid backbone of this compound is an oleanane-type skeleton. ontosight.ai The presence and orientation of functional groups on this skeleton, such as hydroxyl (-OH) and carboxyl (-COOH) groups, are critical. For instance, the presence of a hydroxyl group at the C-16 position is a notable feature of this compound's aglycone. researchgate.net Altering the position or stereochemistry of these groups can lead to substantial changes in pharmacological properties.

Research on other saponins has demonstrated that modifications to the aglycone can impact a range of activities, including adjuvant potential in vaccines. For example, in studies of Momordica saponin (B1150181) II derivatives, changes to the side chain attached to the triterpene core had a significant effect on adjuvant activity. nih.gov Similarly, modifications to the quillaic acid core, another triterpenoid sapogenin, have been explored to enhance immunostimulatory properties while reducing toxicity. nih.gov

Systematic modifications to the aglycone of this compound could involve:

Hydroxylation/Dehydroxylation: Adding or removing hydroxyl groups at various positions.

Acylation/Alkylation: Introducing acyl or alkyl groups to existing hydroxyls.

Oxidation/Reduction: Converting hydroxyl groups to ketones or vice versa.

Isosteric Replacements: Replacing key functional groups with others of similar size and electronic properties.

Role of Oligosaccharide Chains in Pharmacological Efficacy and Selectivity

The oligosaccharide (sugar) chains attached to the aglycone are crucial for the solubility, bioavailability, and pharmacological activity of saponins like this compound. ontosight.ai this compound possesses a complex sugar moiety that includes xylose and glucose residues. ontosight.ai The number, type, and linkage of these sugar units, as well as their point of attachment to the aglycone, are key determinants of efficacy and selectivity.

The sugar chains can influence:

Target Recognition: The oligosaccharide portion can mediate specific interactions with receptors or enzymes.

Membrane Permeability: The hydrophilic nature of the sugar chains affects how the molecule crosses cell membranes.

Metabolic Stability: The sugars can protect the aglycone from enzymatic degradation.

Studies on other saponins have highlighted the importance of the oligosaccharide moiety. For instance, in the development of saponin-based vaccine adjuvants, modifications to the linear tetrasaccharide of QS-21, a well-known saponin adjuvant, were found to have a significant impact on its activity. nih.gov The length and composition of the sugar chain can influence the balance between desired efficacy and potential toxicity.

For this compound, research into the role of its oligosaccharide chains could involve synthesizing analogues with:

Varying sugar units: Replacing glucose or xylose with other monosaccharides.

Altered glycosidic linkages: Changing the connection points between the sugar units.

Truncated or extended chains: Removing or adding sugar residues.

Semisynthesis and Chemical Modification Strategies for Enhanced Bioactivity

Semisynthesis, which involves the chemical modification of a naturally occurring compound, is a powerful strategy for generating novel analogues with improved properties. wikipedia.org This approach is particularly valuable for complex molecules like this compound, where total synthesis is often challenging and economically unfeasible. wikipedia.org

Starting with this compound isolated from natural sources, such as plants of the Saponaria genus, various chemical modifications can be introduced to enhance its bioactivity, improve its pharmacokinetic profile, or reduce potential toxicity. ontosight.ai

Key semisynthetic strategies could include:

Selective protection and deprotection: This allows for modifications at specific positions on the aglycone or sugar chains.

Glycosylation and deglycosylation: The enzymatic or chemical addition or removal of sugar units can be employed to create a library of glycovariants.

Acylation and esterification: Modifying hydroxyl and carboxyl groups to alter lipophilicity and other physicochemical properties.

Click chemistry: This versatile and efficient reaction can be used to attach a wide range of functional groups to the this compound scaffold.

The goal of these modifications is to generate a diverse set of analogues that can be screened for enhanced therapeutic properties. This approach has been successfully applied to other complex natural products, leading to the development of new drug candidates. nih.govmdpi.com

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational modeling plays an increasingly important role in modern drug discovery by providing insights into structure-activity relationships and enabling the prediction of biological activity for novel compounds. mdpi.com For this compound and its analogues, computational methods can be used to:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. gardp.org These models can be used to predict the activity of newly designed analogues and to identify the key structural features that are important for activity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target, such as a receptor or enzyme. Molecular docking can be used to understand how this compound and its analogues interact with their biological targets and to guide the design of new compounds with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the dynamic behavior of a molecule over time. These simulations can be used to study the conformational changes that this compound undergoes upon binding to its target and to assess the stability of the resulting complex.

By combining these computational approaches with experimental data, it is possible to develop a comprehensive understanding of the SAR of this compound and to accelerate the discovery of new and improved analogues.

Analytical Methodologies for Detection, Quantification, and Purity Assessment of Saponarioside G

Chromatographic Quantification and Profiling Techniques

Chromatographic methods are fundamental in the analysis of Saponarioside G, allowing for its separation from other related compounds and matrix components. The choice of technique often depends on the specific analytical goal, whether it is quantification, profiling, or structural elucidation.

High-Performance Liquid Chromatography coupled with Detectors (UV, MS, DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of saponins (B1172615) like this compound. researchgate.net Due to the fact that many saponins, including this compound, lack a strong chromophore, detection can be challenging with a standard Ultraviolet (UV) detector. researchgate.net However, HPLC systems are often coupled with more advanced detectors to overcome this limitation.

Diode-Array Detector (DAD): HPLC-DAD allows for the acquisition of UV-Vis spectra for separated compounds, which can aid in identification and purity assessment, especially for compounds with conjugated double bonds. pan.olsztyn.pl While less specific for saponins without significant UV absorbance, it can be useful for general profiling of plant extracts. pan.olsztyn.pl

Mass Spectrometry (MS): The coupling of HPLC with a mass spectrometer (HPLC-MS) is a powerful tool for both the identification and quantification of this compound. mdpi.com MS detectors provide mass-to-charge ratio information, which is highly specific and allows for the determination of molecular weight and fragmentation patterns, aiding in structural confirmation. mdpi.comresearchgate.net This technique offers high sensitivity and can provide comprehensive structural information, making it superior to many other detectors for saponin (B1150181) analysis. mdpi.com

Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These universal detectors are not dependent on the optical properties of the analyte and are thus well-suited for quantifying compounds like this compound. researchgate.netmdpi.com HPLC-ELSD and HPLC-CAD methods have been successfully used for the analysis of various saponins. mdpi.comresearchgate.net

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. When coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS), it becomes an exceptionally powerful technique for the comprehensive analysis of complex samples containing this compound. mdpi.com

UHPLC-Q-TOF-MS provides high-resolution mass data, enabling the accurate determination of elemental compositions and facilitating the identification of known and unknown saponins in plant extracts. researchgate.net For instance, a study on Saponaria officinalis root extracts utilized UHPLC/Q-TOF-MS to identify several saponins, including a hexasaccharide of gypsogenin (B1672572) (G hexasaccharide) and an octosaccharide of gypsogenin (G octosaccharide), which are related to the Saponarioside family. researchgate.net This technique is particularly valuable for metabolic profiling and can distinguish between closely related saponin structures. mdpi.compan.olsztyn.pl

A study on Saponaria officinalis root extracts identified a G hexasaccharide with a mass-to-charge ratio (m/z) of 1447.6343 and a G octosaccharide with an m/z of 1683.7226, demonstrating the capability of UHPLC/Q-TOF-MS to detect high molecular weight saponins. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgamazonaws.com While saponins themselves are generally non-volatile and require derivatization before GC analysis, GC-MS is highly effective for the analysis of their aglycones (sapogenins), which are obtained after hydrolysis. nih.gov

This approach is useful for profiling the sapogenin content of a sample, which can indirectly provide information about the saponins present. nih.gov GC-MS is considered a "gold standard" for the identification of many organic compounds due to its high specificity. wikipedia.org The analysis of sapogenins by GC-MS can help in the structural elucidation of new saponins and in the quality control of plant materials. nih.gov

Spectroscopic and Spectrometric Approaches for Purity and Identity Confirmation

Spectroscopic and spectrometric methods are indispensable for confirming the chemical identity and assessing the purity of isolated this compound. wisdomlib.org These techniques provide detailed information about the molecular structure and composition of the compound.

Commonly used methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D-NMR experiments) is the most powerful technique for the complete structural elucidation of saponins, providing detailed information about the carbon-hydrogen framework and the sequence and linkage of sugar units.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition, which are crucial for confirming the molecular formula of this compound. wisdomlib.org Tandem MS (MS/MS) experiments are used to study the fragmentation patterns, which reveal information about the structure of the aglycone and the sugar chain. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl, carbonyl, and glycosidic linkages. wisdomlib.orgnih.gov It can be used to confirm the presence of key structural features and as a fingerprinting technique for compound identification and purity assessment. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: While this compound may not have a strong UV chromophore, UV-Vis spectroscopy can still be used to check for the presence of UV-absorbing impurities. researchgate.netnih.gov

Method Validation Parameters for this compound Analysis

For any analytical method to be considered reliable and accurate, it must undergo a validation process. ujpronline.com Method validation establishes through documented evidence that the analytical procedure is suitable for its intended purpose. researchgate.netscribd.com The key parameters for the validation of analytical methods for this compound, in line with ICH guidelines, include accuracy, precision, specificity, linearity, range, and robustness. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in the validation of analytical methods, particularly for the analysis of impurities or for quantifying low levels of an analyte. americanpharmaceuticalreview.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. loesungsfabrik.de It is the concentration that provides a signal that is statistically different from the background noise. loesungsfabrik.de For chromatographic methods, the LOD is often determined by analyzing a series of diluted solutions and is typically defined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1. loesungsfabrik.de

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. loesungsfabrik.de The LOQ is crucial for the quantitative determination of impurities or minor components. loesungsfabrik.de It is commonly established as the concentration that results in a signal-to-noise ratio of 10:1 or by determining the concentration at which the precision (e.g., relative standard deviation) is within an acceptable range. researchgate.neteflm.eu

The determination of LOD and LOQ can be approached in several ways, including visual evaluation, the signal-to-noise ratio method, and a statistical approach based on the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.deresearchgate.net For this compound analysis, establishing the LOD and LOQ of the chosen analytical method is essential to ensure that it has the required sensitivity for its intended application. researchgate.net

Linearity, Accuracy, and Precision

The validation of an analytical method is crucial to ensure the reliability and consistency of results. pharmastate.academy For this compound, this involves establishing the method's linearity, accuracy, and precision.

Linearity demonstrates the direct proportionality between the concentration of this compound and the analytical response. pharmaguideline.com This is typically evaluated by analyzing a series of samples with known concentrations of the analyte. pharmastate.academy The data is then subjected to linear least-squares regression analysis to determine the correlation coefficient (r²), slope, and intercept of the calibration curve. iosrphr.org A high correlation coefficient, ideally close to 1, indicates a strong linear relationship.

Accuracy refers to the closeness of the measured value to the true value. pharmastate.academy It is often assessed by performing recovery studies, where a known amount of this compound is added to a sample matrix (spiking) and the percentage of the recovered analyte is calculated. americanpharmaceuticalreview.com The acceptance criteria for accuracy depend on the concentration level of the analyte.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. iosrphr.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). iosrphr.org Precision is evaluated at three levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time. iosrphr.org

Intermediate Precision: The variation within the same laboratory, but with different analysts, on different days, or with different equipment. americanpharmaceuticalreview.com

Reproducibility: The precision between different laboratories, which is a measure of the method's ruggedness.

| Parameter | Acceptance Criteria | Typical Result for a Saponin |

| Linearity | ||

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | ||

| Low Concentration | 80-120% | 98.5% |

| Medium Concentration | 85-115% | 101.2% |

| High Concentration | 90-110% | 99.8% |

| Precision (% RSD) | ||

| Repeatability | ≤ 2% | 1.5% |

| Intermediate Precision | ≤ 3% | 2.2% |

Robustness and Ruggedness

Robustness and ruggedness are parameters that assess the reliability of an analytical method during normal use. chromatographyonline.com

Robustness evaluates the capacity of a method to remain unaffected by small, deliberate variations in its parameters. pharmaguideline.com It is typically assessed during method development by systematically altering factors such as:

pH of the mobile phase in liquid chromatography. pharmaguideline.com

Composition of the mobile phase. pharmaguideline.com

Different columns (from different lots or suppliers). pharmaguideline.com

Temperature. pharmaguideline.com

Flow rate of the mobile phase. pharmaguideline.com

The stability of the analytical solutions is also a key aspect of robustness. pharmaguideline.com

Ruggedness , on the other hand, measures the reproducibility of test results under a variety of normal test conditions. apajournal.org.uk This includes variations such as:

Different analysts. apajournal.org.uk

Different instruments. apajournal.org.uk

Different laboratories. apajournal.org.uk

Different lots of reagents. apajournal.org.uk

Different days of analysis. apajournal.org.uk

The following table provides examples of parameters varied during robustness and ruggedness testing for an HPLC method for saponin analysis.

| Test | Parameter Varied | Example Variation |

| Robustness | Mobile Phase Composition | ± 2% of organic solvent |

| pH of Mobile Phase | ± 0.2 units | |

| Column Temperature | ± 5 °C | |

| Flow Rate | ± 0.1 mL/min | |

| Ruggedness | Analyst | Analyst A vs. Analyst B |

| Instrument | HPLC System 1 vs. HPLC System 2 | |

| Day | Day 1 vs. Day 2 |

Advanced Techniques for Isomer Differentiation and Complex Mixture Analysis

The analysis of this compound is often complicated by the presence of isomers and its occurrence in complex plant extracts. ontosight.airesearchgate.net Advanced analytical techniques are therefore essential for its unambiguous identification and quantification.